molecular formula C18H20O2 B14574728 1,1'-(But-2-ene-1,4-diyl)bis(4-methoxybenzene) CAS No. 61549-44-8

1,1'-(But-2-ene-1,4-diyl)bis(4-methoxybenzene)

Cat. No.: B14574728
CAS No.: 61549-44-8
M. Wt: 268.3 g/mol
InChI Key: XSGBMQQNCRIMDD-UHFFFAOYSA-N
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Description

1,1’-(But-2-ene-1,4-diyl)bis(4-methoxybenzene): is an organic compound with the molecular formula C18H20O2 It is a derivative of bisphenol, characterized by the presence of two methoxybenzene groups connected by a but-2-ene-1,4-diyl linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(But-2-ene-1,4-diyl)bis(4-methoxybenzene) can be achieved through a multi-step process involving the following key steps:

    Thermal Decarboxylation: The starting material, typically a hydroxycinnamic acid derivative, undergoes thermal decarboxylation to form a vinyl phenol intermediate.

    Olefin Metathesis: The vinyl phenol intermediate is then subjected to olefin metathesis using a Grubbs-Hoveyda 2nd generation catalyst.

Industrial Production Methods

Industrial production of 1,1’-(But-2-ene-1,4-diyl)bis(4-methoxybenzene) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and column chromatography, ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

1,1’-(But-2-ene-1,4-diyl)bis(4-methoxybenzene) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated and sulfonated derivatives.

Mechanism of Action

The mechanism of action of 1,1’-(But-2-ene-1,4-diyl)bis(4-methoxybenzene) involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-(But-2-ene-1,4-diyl)bis(4-methoxybenzene) is unique due to its specific but-2-ene-1,4-diyl linker, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in materials science and organic synthesis.

Properties

CAS No.

61549-44-8

Molecular Formula

C18H20O2

Molecular Weight

268.3 g/mol

IUPAC Name

1-methoxy-4-[4-(4-methoxyphenyl)but-2-enyl]benzene

InChI

InChI=1S/C18H20O2/c1-19-17-11-7-15(8-12-17)5-3-4-6-16-9-13-18(20-2)14-10-16/h3-4,7-14H,5-6H2,1-2H3

InChI Key

XSGBMQQNCRIMDD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC=CCC2=CC=C(C=C2)OC

Origin of Product

United States

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